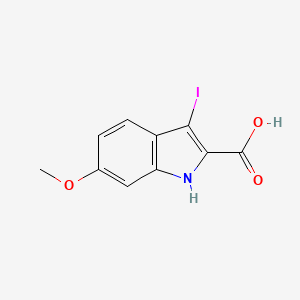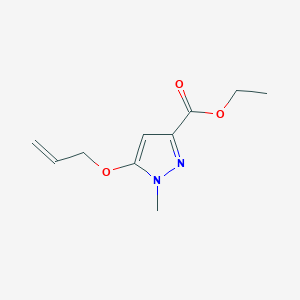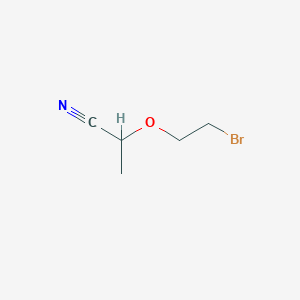
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of multiple halogen atoms into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline typically involves multi-step reactions starting from a quinoline precursor. One common method is the halogenation of quinoline derivatives using halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of halogenated quinolines, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process while maintaining consistency in product quality .
化学反应分析
Types of Reactions
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
科学研究应用
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Employed in the synthesis of organic materials with unique electronic and optical properties
作用机制
The mechanism of action of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects .
相似化合物的比较
Similar Compounds
- 8-Bromo-4-chloro-6-fluoroquinoline
- 8-Bromo-4-chloro-3-iodoquinoline
- 4-Chloro-6-fluoro-3-iodoquinoline
Uniqueness
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is unique due to the presence of four different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This distinct halogenation pattern can lead to unique interactions with biological targets and potentially novel therapeutic applications .
属性
IUPAC Name |
8-bromo-4-chloro-6-fluoro-3-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCJXJYQLWCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
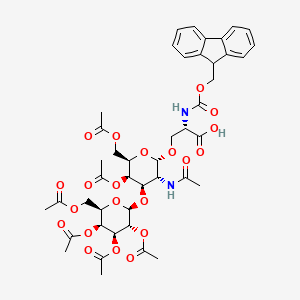
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)


![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
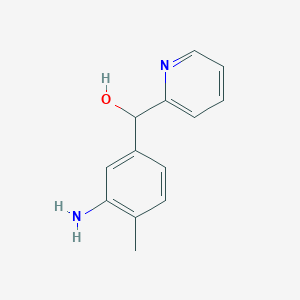
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
![2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B1381401.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)
